

# 2-(Bromomethyl)-3-methylpyridine hydrobromide solubility in common organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(Bromomethyl)-3-methylpyridine hydrobromide

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An In-Depth Technical Guide to the Solubility of **2-(Bromomethyl)-3-methylpyridine hydrobromide** in Common Organic Solvents

## Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-(Bromomethyl)-3-methylpyridine hydrobromide**, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a foundational understanding based on first principles of physical organic chemistry, outlines predictive solubility profiles, and presents a robust experimental protocol for quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of handling this pyridinium salt in various organic solvent systems.

## Introduction: The Significance of 2-(Bromomethyl)-3-methylpyridine hydrobromide

**2-(Bromomethyl)-3-methylpyridine hydrobromide** is a substituted pyridinium salt with the chemical formula  $C_7H_9Br_2N$ .<sup>[1][2]</sup> Its structure, featuring a reactive bromomethyl group and a

methylated pyridine ring, makes it a valuable electrophilic building block in the synthesis of more complex molecules. The hydrobromide salt form enhances its stability and handling properties compared to the free base.

A thorough understanding of its solubility is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction rates and yields, is the cornerstone of crystallization-based purification, and is a critical parameter in the development of formulations. This guide addresses the core principles governing its dissolution in common laboratory solvents.

## Theoretical Framework: Decoding the Solubility of a Pyridinium Salt

The solubility of any substance is governed by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For an ionic compound like **2-(Bromomethyl)-3-methylpyridine hydrobromide**, this balance is primarily between two major forces:

- Lattice Energy: This is the energy holding the pyridinium cations and bromide anions together in the solid crystal lattice. For dissolution to occur, the solvent must provide sufficient energy to overcome this force.
- Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules.

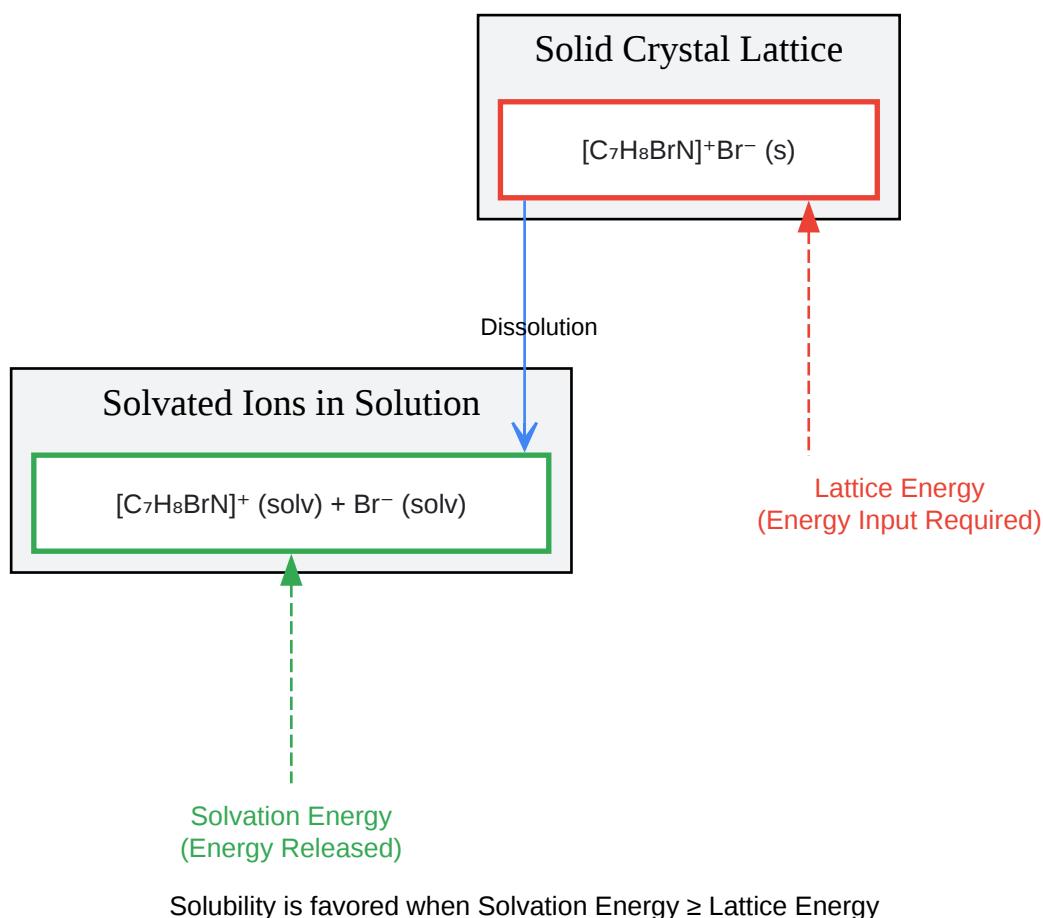
The general rule of "like dissolves like" provides a useful starting point. As an ionic salt, **2-(Bromomethyl)-3-methylpyridine hydrobromide** is inherently polar. However, its solubility in organic solvents is more nuanced than for simple inorganic salts like NaCl. The organic cation, being bulky and asymmetric, can lead to a less efficient crystal packing and a lower lattice energy compared to salts with small, hard ions.<sup>[3]</sup> This structural feature can enhance its solubility in polar organic solvents that might not dissolve simple inorganic salts.<sup>[3][4]</sup>

The key factors influencing its solubility are:

- Solvent Polarity and Dielectric Constant: High-polarity solvents are more effective at shielding the separated ions from each other, favoring dissolution.

- Hydrogen Bonding Capability: Polar protic solvents (e.g., alcohols) can solvate the bromide anion through hydrogen bonding, while the pyridinium cation's acidic proton can also participate in such interactions.
- Dipolar Interactions: Polar aprotic solvents (e.g., DMSO, DMF) possess strong dipoles that can effectively solvate the pyridinium cation.

The interplay of these factors determines the extent to which the solvation energy can overcome the crystal lattice energy, as depicted in the diagram below.



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Caption: Key energetic factors governing the dissolution process.

## Physicochemical and Safety Profile

A clear understanding of the compound's properties and hazards is essential before any experimental work.

Table 1: Physicochemical Properties of **2-(Bromomethyl)-3-methylpyridine hydrobromide**

Property	Value	Source
IUPAC Name	2-(bromomethyl)-3-methylpyridine;hydrobromide	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1189920-82-8	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> Br <sub>2</sub> N	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	266.96 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid (Typical for similar compounds)	Inferred
Melting Point	149-152 °C (for the related 2-(bromomethyl)pyridine hydrobromide)	

## Safety and Handling

**DANGER:** 2-(Bromomethyl)pyridine hydrobromide and related compounds are classified as corrosive.[\[6\]](#) They can cause severe skin burns and serious eye damage.[\[6\]](#)[\[7\]](#) The compound may also be harmful if swallowed or inhaled.[\[7\]](#)

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the solid or its solutions.[\[7\]](#) Work in a well-ventilated area or a chemical fume hood.[\[7\]](#)
- Handling: Avoid creating dust.[\[8\]](#)[\[9\]](#) Prevent contact with skin and eyes.[\[8\]](#)
- In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material may be moisture-sensitive.[\[7\]](#)[\[9\]](#)

## Predicted Solubility in Common Organic Solvents

While exhaustive experimental data for this specific compound is not publicly available, a qualitative solubility profile can be predicted based on its structure and established chemical principles.

Table 2: Predicted Qualitative Solubility Profile

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol	Soluble to Sparingly Soluble	These solvents can solvate both the cation and the bromide anion effectively through hydrogen bonding and dipole-ion interactions. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (and polarity decreases).
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)	Soluble to Moderately Soluble	High polarity and strong dipoles allow for excellent solvation of the pyridinium cation. Acetonitrile may be a slightly weaker solvent than DMSO or DMF for some pyridinium salts. <a href="#">[10]</a>
Halogenated	Dichloromethane (DCM), Chloroform	Slightly Soluble to Sparingly Soluble	These solvents have moderate polarity but lack hydrogen bonding capabilities. They may dissolve small amounts, especially with energy input (heating), but are generally poor solvents for salts. N-alkylpyridinium perchlorates have

			been shown to be soluble in chloroform. <a href="#">[11]</a>
Ethers	Tetrahydrofuran (THF), Diethyl Ether	Insoluble	Low polarity and weak solvent-ion interactions are insufficient to overcome the crystal lattice energy.
Hydrocarbons	Hexanes, Toluene, Benzene	Insoluble	Nonpolar nature makes them incapable of solvating ions effectively. <a href="#">[3]</a>

## Experimental Protocol: Quantitative Solubility Determination by the Isothermal Saturation Method

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The equilibrium solubility or isothermal saturation method is a reliable and widely used technique.[\[12\]](#)[\[13\]](#) This protocol ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility at a given temperature.

Caption: Workflow for experimental solubility determination.

### Detailed Step-by-Step Methodology

- Preparation of Saturated Solutions:
  - To a series of glass vials with screw caps, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
  - Add an excess amount of **2-(Bromomethyl)-3-methylpyridine hydrobromide** to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation. A starting point is to add enough solid to be roughly 2-3 times the estimated solubility.

- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in an isothermal shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).
  - Agitate the suspensions for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient, but this should be confirmed by preliminary experiments where concentration is measured at different time points (e.g., 24h, 48h, 72h) to see when it plateaus.[12][13]
- Phase Separation:
  - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
  - To obtain a solid-free saturated solution, either:
    - Centrifuge the vials at a moderate speed.
    - Filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. This step must be performed quickly to avoid temperature changes.
- Sample Preparation for Analysis:
  - Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.
  - Dilute the aliquot quantitatively with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
- Quantitative Analysis:
  - The concentration of the solute in the diluted sample can be determined by a suitable analytical method.

- High-Performance Liquid Chromatography (HPLC) is a highly accurate and common method.[12][13] A standard curve must be prepared using solutions of known concentrations.
- UV-Vis Spectrophotometry can also be used if the compound has a distinct chromophore and no other components in the solution absorb at the analytical wavelength. A calibration curve is also required here.[10]
- Calculation:
  - Calculate the concentration of the original saturated solution by accounting for the dilution factor.
  - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L (M).

## Conclusion

While specific, published quantitative data for the solubility of **2-(Bromomethyl)-3-methylpyridine hydrobromide** is scarce, a strong predictive understanding can be derived from fundamental chemical principles. As a pyridinium salt, it is expected to be most soluble in polar solvents, particularly polar aprotic (DMSO, DMF) and polar protic (alcohols) systems, and largely insoluble in nonpolar media. For any application requiring precise solubility values, the isothermal saturation method detailed herein provides a reliable and robust framework for empirical determination. Adherence to strict safety protocols is mandatory when handling this corrosive compound.

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- To cite this document: BenchChem. [2-(Bromomethyl)-3-methylpyridine hydrobromide solubility in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522082#2-bromomethyl-3-methylpyridine-hydrobromide-solubility-in-common-organic-solvents>]

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